sodium 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and antihypertensive properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate typically involves a multi-step process. One common method includes the condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, yielding cyclic β-keto esters. These esters are then treated with hydrazine hydrate in ethanol under reflux conditions to produce the desired indazole derivative .
Industrial Production Methods: Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Sodium 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Sodium 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s biological activities make it a valuable tool in studying cellular processes and disease mechanisms.
Medicine: Its potential therapeutic properties are being explored for the development of new drugs, particularly in the areas of anti-inflammatory and anticancer treatments.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of sodium 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in inflammatory processes, thereby reducing inflammation. The compound can also interact with cellular receptors, modulating signal transduction pathways that regulate cell growth and apoptosis .
Comparison with Similar Compounds
- Ethyl 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate
- 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid
- 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide
Comparison: Compared to these similar compounds, sodium 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate is unique due to its sodium salt form, which can influence its solubility, stability, and bioavailability. This makes it particularly suitable for certain pharmaceutical applications where these properties are crucial .
Biological Activity
Sodium 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate is a heterocyclic compound belonging to the indazole family. Its unique structure and properties have garnered attention for its diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral effects. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula: C14H13N2NaO2
- Molecular Weight: 264.25 g/mol
The sodium salt form enhances solubility and bioavailability, making it suitable for medicinal applications. The compound features a tetrahydroindazole structure with a carboxylate functional group that contributes to its biological activity and solubility.
This compound exhibits its biological effects through several mechanisms:
- Sigma Receptor Interaction: The compound has shown significant binding affinity for sigma receptors (sigma-1 and sigma-2), which are involved in various physiological processes and disease states. Research indicates that structural modifications can enhance its potency against these receptors.
- Inhibition of Cyclooxygenase Enzymes: It has been observed to inhibit cyclooxygenase-2 (COX-2), an enzyme implicated in the inflammatory response. This inhibition leads to a reduction in the production of inflammatory mediators.
- Cell Cycle Arrest: The compound can inhibit the proliferation of neoplastic cell lines by causing a block in the G0–G1 phase of the cell cycle.
Anti-inflammatory Activity
This compound demonstrates promising anti-inflammatory properties through COX inhibition. This activity suggests potential therapeutic applications in conditions characterized by inflammation.
Anticancer Activity
Research has indicated that this compound can inhibit cancer cell proliferation. For instance, it has shown efficacy against various cancer cell lines with IC50 values indicating potent activity against specific targets:
Cell Line | IC50 Value |
---|---|
HL60 | 8.3 nM |
HCT116 | 1.3 nM |
These values highlight its potential as a lead compound in cancer therapy .
Antimicrobial Activity
The compound exhibits antimicrobial properties that could be beneficial in treating infections caused by resistant strains of bacteria or fungi. Further studies are needed to elucidate its full spectrum of activity.
Case Studies and Research Findings
Recent studies have explored the structure-activity relationships (SAR) of this compound and related compounds:
- Structure Modifications: Variations in the phenyl group have been shown to significantly affect binding affinity and biological activity against sigma receptors. For example, certain substituents on the benzyl group enhanced receptor interaction potency.
- Molecular Modeling Studies: Computational studies have provided insights into the interactions between this compound and sigma receptors, further supporting its potential as a therapeutic agent.
- Comparative Analysis with Related Compounds:
Compound Name | Structure | Biological Activity |
---|---|---|
3-Pyridyl-tetrahydroindazole | Similar indazole framework | Active against sigma receptors |
4-Methylindazole | Indazole derivative | Antimicrobial properties |
2-Methylindole | Indole derivative | Neuroprotective effects |
This comparative analysis underscores this compound's unique profile within the indazole family.
Properties
Molecular Formula |
C14H13N2NaO2 |
---|---|
Molecular Weight |
264.25 g/mol |
IUPAC Name |
sodium;1-phenyl-4,5,6,7-tetrahydroindazole-3-carboxylate |
InChI |
InChI=1S/C14H14N2O2.Na/c17-14(18)13-11-8-4-5-9-12(11)16(15-13)10-6-2-1-3-7-10;/h1-3,6-7H,4-5,8-9H2,(H,17,18);/q;+1/p-1 |
InChI Key |
IXAJIHHMGRUVPB-UHFFFAOYSA-M |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2C3=CC=CC=C3)C(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.